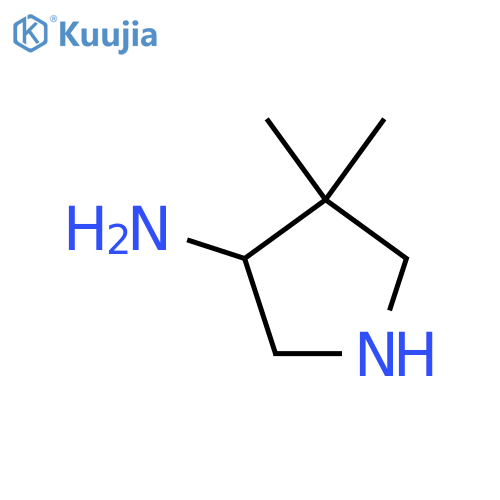Cas no 1186300-64-0 (4,4-Dimethylpyrrolidin-3-amine)

1186300-64-0 structure
商品名:4,4-Dimethylpyrrolidin-3-amine
4,4-Dimethylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL3407581
- EN300-725224
- AKOS026707353
- 1186300-64-0
- F1907-1968
- 4,4-dimethylpyrrolidin-3-amine
- 3-Pyrrolidinamine, 4,4-dimethyl-
- 4,4-Dimethylpyrrolidin-3-amine
-
- インチ: 1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3
- InChIKey: PSOSCZPVIGSAAZ-UHFFFAOYSA-N
- ほほえんだ: N1CC(C(C)(C)C1)N
計算された属性
- せいみつぶんしりょう: 114.115698455g/mol
- どういたいしつりょう: 114.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 88.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 38Ų
4,4-Dimethylpyrrolidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D257496-100mg |
4,4-Dimethylpyrrolidin-3-amine |
1186300-64-0 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Life Chemicals | F1907-1968-2.5g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 2.5g |
$1374.0 | 2023-09-07 | |
| Enamine | EN300-725224-0.1g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 0.1g |
$767.0 | 2023-07-07 | ||
| TRC | D257496-500mg |
4,4-Dimethylpyrrolidin-3-amine |
1186300-64-0 | 500mg |
$ 635.00 | 2022-06-05 | ||
| Enamine | EN300-725224-2.5g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 2.5g |
$1707.0 | 2023-07-07 | ||
| Life Chemicals | F1907-1968-1g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 1g |
$687.0 | 2023-09-07 | |
| Life Chemicals | F1907-1968-0.5g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 0.5g |
$652.0 | 2023-09-07 | |
| Enamine | EN300-725224-5.0g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 5.0g |
$2525.0 | 2023-07-07 | ||
| Enamine | EN300-725224-0.05g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 0.05g |
$732.0 | 2023-07-07 | ||
| Life Chemicals | F1907-1968-0.25g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 0.25g |
$619.0 | 2023-09-07 |
4,4-Dimethylpyrrolidin-3-amine 関連文献
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
1186300-64-0 (4,4-Dimethylpyrrolidin-3-amine) 関連製品
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
